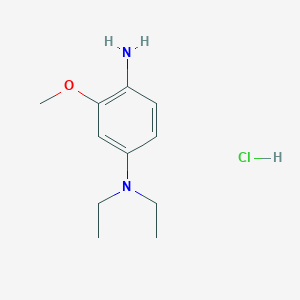![molecular formula C21H25IN6O8 B13748115 Acetamide,N-[5-[bis(2-methoxyethyl)amino]-2-[2-(2-iodo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]- CAS No. 62607-26-5](/img/structure/B13748115.png)
Acetamide,N-[5-[bis(2-methoxyethyl)amino]-2-[2-(2-iodo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[2-(2-iodo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an acetamide group, a bis(2-methoxyethyl)amino group, and a diazenyl group attached to a phenyl ring substituted with iodine and nitro groups. Its molecular formula is C20H23IN6O7, and it has a molecular weight of 586.34 g/mol .
Preparation Methods
The synthesis of Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[2-(2-iodo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]- involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the diazotization of 2-iodo-4,6-dinitroaniline followed by coupling with 5-[bis(2-methoxyethyl)amino]-2-methoxyphenylamine. The reaction conditions typically require acidic or basic environments, controlled temperatures, and specific solvents to ensure the desired product is obtained .
Chemical Reactions Analysis
Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[2-(2-iodo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and iodo derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Scientific Research Applications
Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[2-(2-iodo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the development of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[2-(2-iodo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]- involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The diazenyl group plays a crucial role in these interactions, facilitating the formation of stable complexes with biological molecules. The pathways involved include enzyme inhibition and modulation of protein-protein interactions .
Comparison with Similar Compounds
Compared to other similar compounds, Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[2-(2-iodo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]- stands out due to its unique combination of functional groups. Similar compounds include:
Acetamide, N-[5-[bis(2-ethoxyethyl)amino]-2-[2-(2-iodo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]-: This compound has ethoxyethyl groups instead of methoxyethyl groups.
Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[2-(2-butyl-4,6-dicyano-2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl)diazenyl]phenyl]-: This compound features a different diazenyl group with additional cyano and dioxo groups.
Properties
CAS No. |
62607-26-5 |
|---|---|
Molecular Formula |
C21H25IN6O8 |
Molecular Weight |
616.4 g/mol |
IUPAC Name |
N-[5-[bis(2-methoxyethyl)amino]-2-[(2-iodo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C21H25IN6O8/c1-13(29)23-16-11-18(26(5-7-34-2)6-8-35-3)20(36-4)12-17(16)24-25-21-15(22)9-14(27(30)31)10-19(21)28(32)33/h9-12H,5-8H2,1-4H3,(H,23,29) |
InChI Key |
SMHNZXAPRVGABZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2I)[N+](=O)[O-])[N+](=O)[O-])OC)N(CCOC)CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


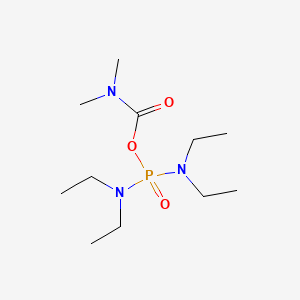
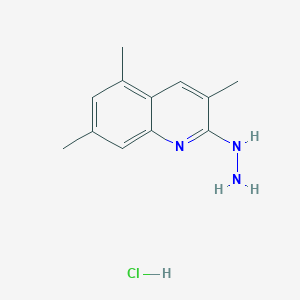
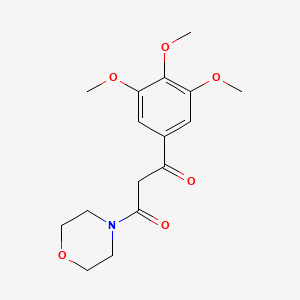

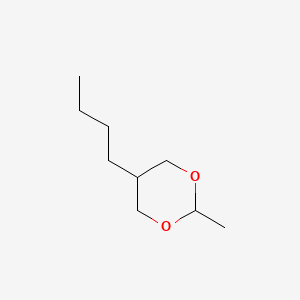
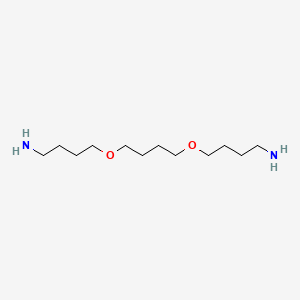

![4,9-dihydroxy-2,3-dimethyl-8-oxo-7H-imidazo[4,5-g]quinazoline-6-carbaldehyde](/img/structure/B13748073.png)
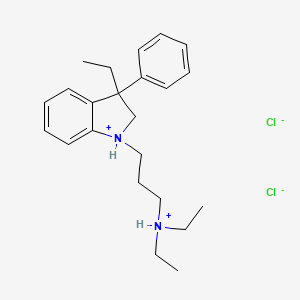
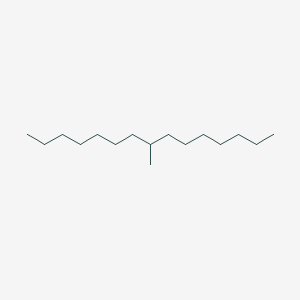
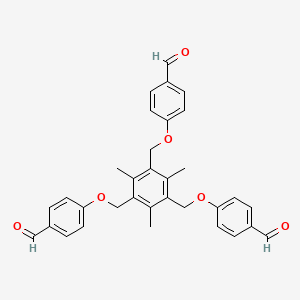

![3-Methyl-[bis[4-(dimethylamino)phenyl]methylene]-hydrazone-2(3H)-benzothiazolone](/img/structure/B13748117.png)
